![molecular formula C11H20N2O2 B11891853 N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide typically involves a multi-step process. One common method includes the diastereoselective Au/Pd relay catalytic tandem cyclization reaction. This process starts with the generation of furan-derived azadiene from enynamide, followed by a [2 + 4] cycloaddition with Pd-π-allyl dipole decarboxylated from vinyl benzoxazinanone . This method efficiently constructs the spiro[4.5]decane skeleton under mild conditions, achieving yields ranging from 31-97% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
2-Azaspiro[4.4]nonane: This compound has a smaller spiro ring system and different chemical properties.
Uniqueness
N,N-Dimethyl-2-oxa-7-azaspiro[45]decane-3-carboxamide is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H20N2O2 |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
N,N-dimethyl-2-oxa-9-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-13(2)10(14)9-6-11(8-15-9)4-3-5-12-7-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
RTCDDDJKNKFGGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CC2(CCCNC2)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.